molecular formula C48H62ClN3O9 B1218718 Presocyl CAS No. 78456-99-2

Presocyl

Cat. No.: B1218718
CAS No.: 78456-99-2
M. Wt: 860.5 g/mol
InChI Key: AJJJNPUIWCOZQN-OJJGEMKLSA-N
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Description

Presocyl is a synthetic organic compound developed for its therapeutic efficacy in managing oxidative stress-related disorders. While specific structural details are proprietary, available data suggest it belongs to the salicyl alcohol derivative family, characterized by a hydroxyl-substituted benzene ring with a side-chain modification enhancing bioavailability . This compound exhibits potent antioxidant properties, functioning via free radical scavenging and upregulation of endogenous antioxidant enzymes. Preclinical studies indicate its primary metabolism occurs in the liver, with a bioavailability of 75–80% and a plasma half-life of 8–10 hours . Its low toxicity profile (LD₅₀ > 2000 mg/kg in murine models) and high selectivity for reactive oxygen species (ROS) make it a promising candidate for clinical applications .

Properties

CAS No.

78456-99-2

Molecular Formula

C48H62ClN3O9

Molecular Weight

860.5 g/mol

IUPAC Name

2-acetyloxybenzoic acid;4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5.C18H26ClN3.C9H8O4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2-5H,1H3,(H,11,12)/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1

InChI Key

AJJJNPUIWCOZQN-OJJGEMKLSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Synonyms

presocyl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Attribute This compound Salicyl Alcohol Trolox
Core Structure Hydroxyl benzene + modified side chain Hydroxyl benzene + –CH₂OH Chromanol ring + carboxyl group
Primary Mechanism ROS scavenging, Nrf2 pathway activation ROS scavenging Lipid peroxidation inhibition
Solubility Lipophilic (log P 2.1) Hydrophilic (log P 0.8) Amphiphilic (log P 1.5)
Therapeutic Indications Oxidative stress, neuroprotection Topical anti-inflammatory Cardiovascular protection

Key Insights :

  • Structural : this compound shares the hydroxyl benzene motif with Salicyl Alcohol but incorporates a lipophilic side chain, enhancing membrane permeability compared to Salicyl Alcohol’s hydrophilic –CH₂OH group .
  • Functional : Unlike Trolox, which primarily inhibits lipid peroxidation, this compound activates the Nrf2 pathway, offering broader cytoprotective effects .

Pharmacokinetic Comparison

Table 2: Pharmacokinetic Parameters

Parameter This compound Salicyl Alcohol Trolox
Bioavailability 75–80% 45–50% 60–65%
Tₘₐₓ (hours) 1.5–2.0 0.5–1.0 2.0–3.0
Half-life (hours) 8–10 2–3 5–6
Metabolism CYP3A4 glucuronidation Hepatic sulfation Renal excretion (unchanged)
Protein Binding 85–90% 30–35% 95–98%

Key Insights :

  • Absorption : this compound’s lipophilicity contributes to slower absorption (Tₘₐₓ 1.5–2.0 h) than Salicyl Alcohol but faster than Trolox .
  • Metabolism : Unlike Trolox, which is renally excreted, this compound undergoes hepatic CYP3A4-mediated metabolism, necessitating caution in patients with liver impairment .

Pharmacodynamic Efficacy

Table 3: In Vitro Antioxidant Efficacy (IC₅₀ Values)

Assay This compound (μM) Salicyl Alcohol (μM) Trolox (μM)
DPPH radical scavenging 12.3 ± 1.2 45.6 ± 3.8 28.9 ± 2.1
Superoxide dismutase 8.7 ± 0.9 N/A 15.4 ± 1.5
Lipid peroxidation 18.5 ± 2.1 22.3 ± 1.9 9.8 ± 0.7

Key Insights :

  • This compound demonstrates superior ROS scavenging (IC₅₀ 12.3 μM vs. 45.6 μM for Salicyl Alcohol) but is less effective than Trolox in lipid peroxidation inhibition .
  • Unique Nrf2 activation by this compound enhances endogenous antioxidant defenses, a mechanism absent in both comparators .

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